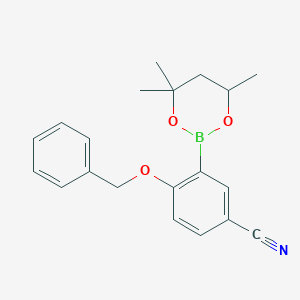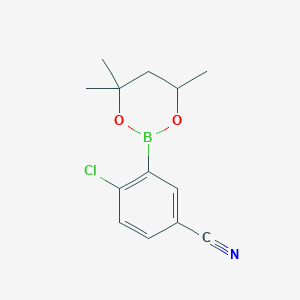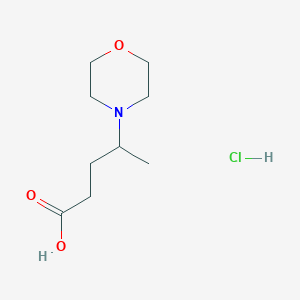
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate (M2C5TMB) is a boron-containing compound that has been used in a variety of applications, including synthetic organic chemistry, analytical chemistry, and biochemistry. M2C5TMB is a useful reagent for the synthesis of a wide range of organic compounds, and has been used in a variety of biological studies.
Scientific Research Applications
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a versatile reagent with many applications in scientific research. It has been used in a variety of studies, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides. In analytical chemistry, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used as a chromatographic reagent for the separation and identification of compounds. In biochemistry, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used to study the structure and function of proteins and other biological molecules.
Mechanism of Action
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is believed to act as a chelating agent, forming complexes with metal ions such as calcium, magnesium, and iron. These complexes are stable and can be used to study the structure and function of proteins and other biological molecules. In addition, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been shown to act as an enzyme inhibitor, blocking the activity of certain enzymes.
Biochemical and Physiological Effects
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to form complexes with metal ions, which can affect the structure and function of proteins and other biological molecules. In addition, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been shown to have antioxidant activity, and to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a useful reagent for laboratory experiments, as it is relatively easy to synthesize and can be used in a variety of applications. However, it is important to note that Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is toxic and should be handled with caution. In addition, the chelating properties of Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate can interfere with the activity of certain enzymes, which can limit its usefulness in certain experiments.
Future Directions
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of potential applications in scientific research. It has been used in studies of organic synthesis, analytical chemistry, and biochemistry, and has been shown to have antioxidant activity and to form complexes with metal ions. In the future, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate could be used in the development of novel therapeutic agents, as an imaging agent for medical diagnostics, or as a drug delivery system. Additionally, further research could be done to explore the potential applications of Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate in other areas of scientific research, such as materials science or nanotechnology.
Synthesis Methods
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a relatively simple compound to synthesize, and can be prepared in a few steps from commercially available starting materials. The synthesis begins with the reaction of 2-chloro-5-methylbenzoic acid with 4,4,6-trimethyl-1,3,2-dioxaborinane, in the presence of a base such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an aqueous solution, and the product can be isolated and purified by recrystallization.
properties
IUPAC Name |
methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-9-8-14(2,3)20-15(19-9)10-5-6-12(16)11(7-10)13(17)18-4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYMGQPJIJYMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














